molecular formula C6H12N2S B079436 1-Piperidinethiocarboxamide CAS No. 14294-09-8

1-Piperidinethiocarboxamide

Cat. No.: B079436
CAS No.: 14294-09-8
M. Wt: 144.24 g/mol
InChI Key: UERQMZVFUXRQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinethiocarboxamide is a chemical compound with the molecular formula C6H12N2S and a molecular weight of 144.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thiocarboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinethiocarboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), followed by acidification to yield the desired product . The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents like ethanol.

    Reaction Time: Several hours to complete the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinethiocarboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the thiocarboxamide group to a thiol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiocarboxamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: H2O2, m-CPBA.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Solvents: Organic solvents like dichloromethane (DCM), ethanol, or water.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted thiocarboxamides.

Scientific Research Applications

1-Piperidinethiocarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-piperidinethiocarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiocarboxamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact pathways and molecular targets involved vary based on the specific context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Piperidinethiocarboxamide is unique due to the presence of both the piperidine ring and the thiocarboxamide group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research applications.

Biological Activity

1-Piperidinethiocarboxamide, also known as piperidine-1-carbothioamide, is an organic compound characterized by the molecular formula C6H12N2SC_6H_{12}N_2S and a molecular weight of 144.24 g/mol. This compound features a six-membered nitrogen-containing ring (piperidine) linked to a thiocarboxamide functional group. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antibacterial and antifungal activities against various pathogens. Specifically, studies have reported its efficacy against strains such as Staphylococcus aureus and Candida albicans, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Activity

The compound has been investigated for its anticancer properties , with mechanisms involving the modulation of crucial signaling pathways associated with cancer progression. Notably, it has been shown to influence pathways such as:

  • STAT-3
  • NF-κB
  • PI3K/Akt
  • JNK/p38-MAPK
  • TGF-β/SMAD

These pathways are critical in regulating cell proliferation, survival, and apoptosis in cancer cells. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Regulation of Signaling Pathways : The compound may inhibit or activate specific signaling cascades that lead to altered gene expression associated with cell growth and death.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives of piperidine compounds have shown the ability to generate ROS, contributing to their cytotoxic effects against cancer cells.

Table: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialModerate activity against Staphylococcus aureus and Candida albicans
AnticancerInduces apoptosis in various cancer cell lines
Mechanism of ActionModulates STAT-3, NF-κB, PI3K/Akt pathways

Case Studies

  • Anticancer Efficacy Study : A study evaluating the effects of this compound on breast cancer cells demonstrated significant cytotoxicity compared to control groups. The study noted that treatment led to increased levels of apoptotic markers, indicating its potential as an effective anticancer agent.
  • Antimicrobial Activity Assessment : A comparative analysis of this compound against standard antibiotics revealed that while it exhibited moderate activity, it could serve as a complementary treatment alongside existing antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Piperidinethiocarboxamide, and what analytical techniques ensure purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of piperidine with thiocarbamoyl chloride under controlled pH and temperature. Key steps include purification via recrystallization or column chromatography. Analytical validation employs High Performance Liquid Chromatography (HPLC) for purity assessment (>95%) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) for structural confirmation . Thermochemical data (e.g., enthalpy of sublimation) from calorimetric studies ensure stability during synthesis .

Q. How is this compound structurally characterized?

  • Methodological Answer : Structural characterization combines 1H and 13C NMR to identify proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight (128.17 g/mol) and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities, while Fourier-Transform Infrared (FTIR) spectroscopy validates functional groups (e.g., C=O and N-H stretches) .

Q. What thermodynamic properties of this compound are critical for experimental design?

  • Methodological Answer : Phase change data, such as enthalpy of sublimation (ΔsubH°), are determined via calorimetry. These properties inform solubility predictions and stability under varying temperatures. Ribeiro da Silva and Cabral (2007) provide foundational thermochemical measurements, essential for modeling reaction equilibria and storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing this compound derivatives?

  • Methodological Answer : Complementary techniques (e.g., 2D NMR COSY/HSQC, X-ray crystallography) clarify ambiguous peaks. Computational tools like Density Functional Theory (DFT) predict spectral patterns for comparison with experimental data. AI-driven synthesis planners (e.g., Reaxys-based models) validate proposed structures by cross-referencing reaction pathways .

Q. What experimental designs optimize reaction conditions to minimize byproducts in this compound synthesis?

  • Methodological Answer : Design of Experiments (DoE) statistically optimizes parameters (e.g., solvent polarity, catalyst loading). Real-time HPLC monitoring identifies intermediate byproducts, enabling rapid adjustments. Retrosynthetic AI tools (Template_relevance models) prioritize routes with fewer side reactions, validated by Pistachio and BKMS_METABOLIC databases .

Q. How can computational models predict the reactivity of this compound in novel reactions?

  • Methodological Answer : AI platforms (e.g., Reaxys_biocatalysis) simulate reaction pathways using transition-state calculations. Molecular docking studies predict interactions with biological targets, while QSAR models correlate structural modifications with activity. These tools require validation against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What methodologies determine the solubility profile of this compound in diverse solvents?

  • Methodological Answer : The shake-flask method quantifies solubility via HPLC analysis at controlled temperatures. Hansen solubility parameters and COSMO-RS models predict solvent compatibility using thermochemical data (e.g., enthalpy of sublimation). Phase diagrams constructed from differential scanning calorimetry (DSC) validate empirical results .

Q. How can researchers design kinetic studies to probe this compound’s stability under acidic/basic conditions?

  • Methodological Answer : Pseudo-first-order kinetics experiments monitor degradation rates via UV-Vis spectroscopy at varying pH. Arrhenius plots derived from temperature-dependent studies (25–60°C) calculate activation energy. NMR tracking of hydrolytic byproducts (e.g., piperidine) confirms degradation mechanisms .

Properties

IUPAC Name

piperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERQMZVFUXRQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364356
Record name 1-Piperidinethiocarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14294-09-8
Record name 14294-09-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperidinethiocarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperidine-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Piperidinethiocarboxamide
1-Piperidinethiocarboxamide
1-Piperidinethiocarboxamide
1-Piperidinethiocarboxamide
1-Piperidinethiocarboxamide
1-Piperidinethiocarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.